molecular formula C16H22N2O4S B5106665 CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5106665
M. Wt: 338.4 g/mol
InChI Key: LZDBQKXJSSJCCF-UHFFFAOYSA-N
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Description

CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a cyclobutyl group, a methoxyphenyl group, and a piperazino group linked through a sulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of the cyclobutyl group and the attachment of the methoxyphenyl and piperazino groups. One common method involves the use of intermolecular [4 + 2] cycloaddition reactions, which are catalyzed by Lewis acids such as boron trifluoride etherate. This reaction forms the cyclobutane ring, which is then functionalized with the methoxyphenyl and piperazino groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 4-methoxyphenyl ketone
  • N-arylpiperazine derivatives

Uniqueness

CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of a cyclobutyl group, a methoxyphenyl group, and a piperazino group linked through a sulfonyl bridge. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

cyclobutyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-14-5-7-15(8-6-14)23(20,21)18-11-9-17(10-12-18)16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDBQKXJSSJCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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